molecular formula C7H11Cl2N3 B6277843 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 1159734-88-9

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6277843
CAS No.: 1159734-88-9
M. Wt: 208.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrimidine ring attached to a cyclopropane moiety, with an amine group and two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclopropanation of a pyrimidine derivative followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of cyclopropanating agents such as diazomethane or Simmons-Smith reagents, and the amination step may involve the use of ammonia or primary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound is available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride
  • 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
  • 1-(pyrimidin-5-yl)cyclopropan-1-amine dihydrochloride

Uniqueness

1-(pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1159734-88-9

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.